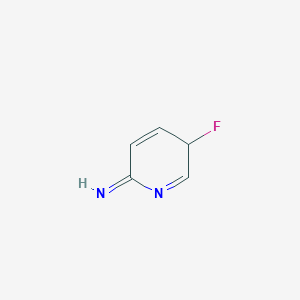

3-fluoro-3H-pyridin-6-imine

Beschreibung

3-Fluoro-3H-pyridin-6-imine is a pyridine derivative characterized by a fluorine substituent at position 3 and an imine functional group (=NH) at position 6 of the pyridine ring. The "3H" designation indicates a tautomeric form where a hydrogen atom is shifted, leading to a non-aromatic dihydro intermediate. The imine group at position 6 contributes to its basicity and nucleophilic reactivity, while the fluorine atom at position 3 enhances electron-withdrawing effects, modulating the ring’s aromaticity and dipole moment .

Eigenschaften

Molekularformel |

C5H5FN2 |

|---|---|

Molekulargewicht |

112.10 g/mol |

IUPAC-Name |

3-fluoro-3H-pyridin-6-imine |

InChI |

InChI=1S/C5H5FN2/c6-4-1-2-5(7)8-3-4/h1-4,7H |

InChI-Schlüssel |

NECXOZGXRBYGJZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=N)N=CC1F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Eine gängige Methode ist die Balz-Schiemann-Reaktion, die die Diazotierung einer Aminogruppe beinhaltet, gefolgt von thermischem Abbau, um das Fluoratom einzuführen . Eine weitere Methode beinhaltet die Verwendung selektiver Fluorierungsmittel wie N-Fluorbenzolsulfonimid (NFSI) oder Selectfluor .

Industrielle Produktionsverfahren

Die industrielle Produktion von fluorierten Pyridinen verwendet häufig Durchflussreaktoren, um eine präzise Kontrolle der Reaktionsbedingungen zu gewährleisten und die Sicherheit zu verbessern. Die Verwendung von Mikroreaktoren ermöglicht einen effizienten Wärmetransport und minimiert das Risiko gefährlicher Reaktionen .

Analyse Chemischer Reaktionen

Reaktionstypen

3-Fluor-3H-pyridin-6-imin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Die Reduktion kann mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators erreicht werden.

Substitution: Nucleophile Substitutionsreaktionen können insbesondere an der fluorierten Position mit Reagenzien wie Natriummethoxid stattfinden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat unter sauren Bedingungen.

Reduktion: Wasserstoffgas mit Palladium auf Aktivkohle.

Substitution: Natriummethoxid in Methanol.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Pyridincarbonsäuren.

Reduktion: Bildung von fluorierten Piperidinen.

Substitution: Bildung von methoxysubstituierten Pyridinen.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 3-Fluor-3H-pyridin-6-imin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Der starke elektronenziehende Effekt des Fluoratoms kann die Bindungsaffinität der Verbindung zu Enzymen und Rezeptoren beeinflussen. Dies kann verschiedene biochemische Pfade modulieren, was zu den beobachteten Effekten führt.

Wirkmechanismus

The mechanism of action of 3-fluoro-3H-pyridin-6-imine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors. This can modulate various biochemical pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Pyridine Derivatives

Positional Isomerism and Functional Group Variations

6-Substituted Pyridin-3-amines

Compounds like 6-(perfluoroethyl)pyridin-3-amine (CAS 317810-59-6) and 6-(trifluoromethoxy)pyridin-3-amine (CAS 135900-33-3) share a pyridine core with substituents at position 6 but differ in functional groups.

- Key Differences :

- Imine vs. Amine : The imine group in 3-fluoro-3H-pyridin-6-imine is less basic (pKa ≈ 1–3 estimated) compared to the amine group (pKa ~5–7) in analogs like 6-(trifluoromethoxy)pyridin-3-amine (pKa 1.72 predicted) . This affects protonation states under physiological conditions.

- Electronic Effects : The trifluoromethoxy (-OCF₃) and perfluoroethyl (-C₂F₅) groups in analogs are stronger electron-withdrawing groups than a single fluorine atom, leading to reduced electron density at the pyridine ring and altered reactivity in electrophilic substitutions .

Table 1: Functional Group and Substituent Comparison

Fluorine Substituent Position and Electronic Effects

Compounds such as (E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)acrylate () and 6-(5-fluoropyridin-3-yl)pyrimidin-4-amine () highlight the impact of fluorine placement:

- Fluorine at Position 5 vs. In this compound, the fluorine at position 3 para to the imine group creates a dipole moment that stabilizes charge-separated intermediates, favoring specific tautomeric forms .

Trifluoromethyl and Methoxy Substituents

5-Methoxy-6-(trifluoromethyl)pyridin-3-amine (CAS 941606-51-5) features a trifluoromethyl (-CF₃) group at position 6 and methoxy (-OCH₃) at position 5:

- Steric and Electronic Contrasts :

Tautomerism in 3H-Pyridine Derivatives

3H-Pyridine-2,6-dione () shares the 3H-pyridine core but replaces the imine with two ketone groups:

- Reactivity Differences: The dione structure is highly polarized, favoring keto-enol tautomerism, whereas the imine in this compound enables nucleophilic addition reactions at the C=N bond. The fluorine atom in the target compound further stabilizes the 3H tautomer through inductive effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.